(S)-1-(Pyrimidin-2-yl)ethanamine
CAS No.: 1268492-93-8
Cat. No.: VC6030900
Molecular Formula: C6H9N3
Molecular Weight: 123.159
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1268492-93-8 |
---|---|
Molecular Formula | C6H9N3 |
Molecular Weight | 123.159 |
IUPAC Name | (1S)-1-pyrimidin-2-ylethanamine |
Standard InChI | InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1 |
Standard InChI Key | GVPDKCZQAZOFJX-YFKPBYRVSA-N |
SMILES | CC(C1=NC=CC=N1)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) linked to an ethylamine group at position 2. The chiral center at the ethylamine carbon confers the (S)-configuration, which is critical for its biological activity and synthetic utility .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 123.16 g/mol | |
IUPAC Name | (1S)-1-pyrimidin-2-ylethanamine | |
SMILES | CC@@HN | |
InChIKey | GVPDKCZQAZOFJX-YFKPBYRVSA-N |
Synthesis Methodologies
Biocatalytic Asymmetric Synthesis
The ω-transaminase from Vibrio fluvialis has been optimized for the synthesis of this compound. Using (S)-α-methylbenzylamine as an amine donor, the reaction proceeds in a two-phase system with toluene, achieving conversions >95% and ee values of 99.8% . This method avoids traditional resolution techniques, offering a greener alternative.
Table 2: Biocatalytic Process Parameters
Parameter | Value | Source |
---|---|---|
Enzyme | Vibrio fluvialis ω-transaminase | |
Amine Donor | (S)-α-Methylbenzylamine | |
Solvent System | Toluene/Water | |
Conversion | 95–99% | |
Enantiomeric Excess (ee) | 99.8% |
Chemical Synthesis and Salts
The hydrochloride salt (CAS: 1616809-52-9) is synthesized by treating the free base with hydrochloric acid. This salt form enhances stability and solubility for storage and further reactions.
Physicochemical Properties
Partition and Solubility
With a computed XLogP3 value of -0.5 , the compound exhibits moderate hydrophilicity, favoring aqueous environments. Its topological polar surface area (51.8 Ų) suggests significant hydrogen-bonding potential, aligning with its role in interacting with biological targets .
Applications in Pharmaceutical Chemistry
Chiral Intermediate in Drug Synthesis
(S)-1-(Pyrimidin-2-yl)ethanamine is a precursor to bioactive molecules. For example, its 5-fluoro derivative (CAS: 935667-21-3) has been investigated for antiviral and anticancer properties. The chiral amine moiety is critical for binding to enzymatic active sites, as seen in kinase inhibitors .
Role in Asymmetric Catalysis
The compound’s ability to act as a chiral auxiliary or catalyst in stereoselective reactions is under exploration. Its pyrimidine ring participates in π-π interactions, enhancing selectivity in catalytic cycles .
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